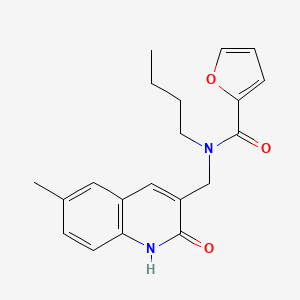

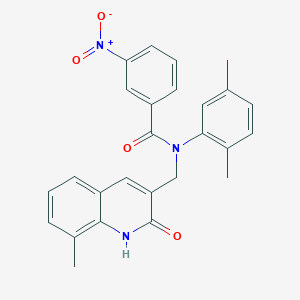

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

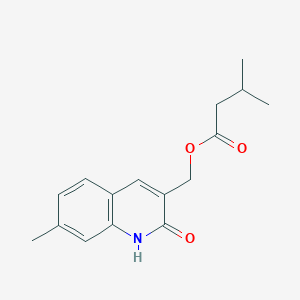

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a synthetic compound that was first synthesized in 2012 by researchers at the University of Illinois. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using palladium catalysts. The compound serves as an organoboron reagent in SM coupling reactions. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls into that category .

Biological Activity and Nitrogen Monoxide Modulation

Studies have explored the biological activity of this compound. Notably, it exhibits low in vitro cytotoxicity in both normal and cancer cell models. Additionally, due to the presence of nitroxysuccinate in its structure, it can increase intracellular nitrogen monoxide levels. Further investigations into its potential therapeutic applications are ongoing .

Drug Research and Development

The compound’s 2-quinolone scaffold makes it valuable in drug research. Researchers have synthesized analogous derivatives and explored their pharmaceutical and biological activities. Its unique structure provides opportunities for developing novel drugs .

Antitumor Potential

A specific derivative of this compound, 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide, has been evaluated for antitumor potential. It was tested against cancer cell lines (C6 and HepG2) using MTT assays. This suggests a potential role in cancer therapy .

Heteroannelated Derivatives

Researchers have also explored heteroannelated derivatives of 4-hydroxy-2-quinolones. These compounds exhibit interesting pharmaceutical and biological activities, making them promising candidates for further investigation .

Mecanismo De Acción

Target of Action

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide primarily targets specific enzymes or receptors involved in cellular processes. The quinoline derivative is known for its potential to interact with various biological targets, including enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs). These targets play crucial roles in signal transduction pathways, influencing cellular responses and functions .

Mode of Action

The compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways. This interaction can result in altered cellular functions, such as reduced proliferation in cancer cells or modulation of immune responses .

Biochemical Pathways

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide affects several biochemical pathways, depending on its specific target. Commonly affected pathways include the MAPK/ERK pathway, which is involved in cell growth and differentiation, and the PI3K/Akt pathway, which regulates cell survival and metabolism. By modulating these pathways, the compound can induce apoptosis in cancer cells or alter metabolic processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound’s lipophilic nature facilitates its distribution across cell membranes, allowing it to reach its intracellular targets. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in the inhibition or modulation of its target’s activity, leading to downstream effects such as reduced cell proliferation, induction of apoptosis, or modulation of immune responses. At the cellular level, these effects translate to therapeutic outcomes, such as tumor regression in cancer therapy or reduced inflammation in autoimmune diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be compromised in highly acidic or basic environments, affecting its therapeutic efficacy. Additionally, interactions with other drugs or biomolecules can lead to synergistic or antagonistic effects, altering its overall impact .

Propiedades

IUPAC Name |

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-11-14(2)7-8-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUYZVVCOZIKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)

![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)

![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)